Cas no 66422-84-2 (4-(benzyloxy)-3-chlorobenzaldehyde)

4-(Benzyloxy)-3-chlorobenzaldehyde is a versatile aromatic aldehyde featuring both benzyloxy and chloro substituents on the benzene ring. This compound is particularly useful in organic synthesis, serving as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The benzyloxy group enhances solubility in organic solvents, while the chloro substituent offers reactivity for further functionalization, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions. Its stable crystalline form ensures ease of handling and storage. The compound's well-defined structure and consistent purity make it a reliable choice for research and industrial applications requiring precise aromatic aldehyde derivatives.
4-(benzyloxy)-3-chlorobenzaldehyde structure
66422-84-2 structure
Product name:4-(benzyloxy)-3-chlorobenzaldehyde
CAS No:66422-84-2
MF:C14H11O2Cl
Molecular Weight:246.68894
MDL:MFCD00831645
CID:396327
PubChem ID:2735495

4-(benzyloxy)-3-chlorobenzaldehyde 化学的及び物理的性質

名前と識別子

    • Benzaldehyde, 3-chloro-4-(phenylmethoxy)-
    • 3-chloro-4-phenylmethoxybenzaldehyde
    • 4-(benzyloxy)-3-chlorobenzaldehyde
    • 4-BENZYLOXY-3-CHLOROBENZALDEHYDE
    • 3-chloro-4-(phenylmethoxy)benzaldehyde
    • 3-chloro-4-[(phenylmethyl)oxy]benzaldehyde
    • 3-chloro-4-benzyloxybenzaldehyde
    • 4-Benzyloxy-3-chlor-benzaldehyd
    • 4-benzyloxy-3-chloro-benzaldehyde
    • p-benzyloxy-m-chlorobenzaldehyde
    • XFPGRCKILOWFOL-UHFFFAOYSA-N
    • SCHEMBL1050683
    • AB01331855-02
    • A835460
    • MFCD00831645
    • PS-7519
    • FT-0616694
    • CS-0186882
    • 66422-84-2
    • Arachidonicacidanhydride
    • DTXSID90370749
    • BB 0241778
    • D87662
    • NCGC00341008-01
    • AKOS000295170
    • STK198920
    • BBL023590
    • DB-054928
    • MDL: MFCD00831645
    • インチ: InChI=1S/C14H11ClO2/c15-13-8-12(9-16)6-7-14(13)17-10-11-4-2-1-3-5-11/h1-9H,10H2
    • InChIKey: XFPGRCKILOWFOL-UHFFFAOYSA-N
    • SMILES: C1=CC=C(C=C1)COC2=C(C=C(C=C2)C=O)Cl

計算された属性

  • 精确分子量: 246.04500
  • 同位素质量: 246.045
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 2
  • 重原子数量: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 238
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 3.5
  • トポロジー分子極性表面積: 26.3A^2

じっけんとくせい

  • 密度みつど: 1.247
  • ゆうかいてん: 89-91°C
  • Boiling Point: 389.1°C at 760 mmHg
  • フラッシュポイント: 162.2°C
  • Refractive Index: 1.615
  • PSA: 26.30000
  • LogP: 3.73150

4-(benzyloxy)-3-chlorobenzaldehyde Security Information

4-(benzyloxy)-3-chlorobenzaldehyde 税関データ

  • 税関コード:2913000090
  • 税関データ:

    中国税関コード:

    2913000090

    概要:

    29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:いいえ最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-(benzyloxy)-3-chlorobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CX103-50mg
4-(benzyloxy)-3-chlorobenzaldehyde
66422-84-2 95%
50mg
55.0CNY 2021-07-14
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50415-5g
4-(Benzyloxy)-3-chlorobenzaldehyde
66422-84-2 95%
5g
¥1075.0 2024-07-18
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1257552-5g
4-(Benzyloxy)-3-chlorobenzaldehyde
66422-84-2 95%
5g
¥1221.00 2024-05-04
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1172-1G
4-(benzyloxy)-3-chlorobenzaldehyde
66422-84-2 95%
1g
¥ 389.00 2023-04-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X50415-250mg
4-(Benzyloxy)-3-chlorobenzaldehyde
66422-84-2 95%
250mg
¥134.0 2024-07-18
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CX103-1g
4-(benzyloxy)-3-chlorobenzaldehyde
66422-84-2 95%
1g
348.0CNY 2021-07-14
TRC
B416228-100mg
4-(Benzyloxy)-3-chlorobenzaldehyde
66422-84-2
100mg
$ 80.00 2022-06-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-CX103-200mg
4-(benzyloxy)-3-chlorobenzaldehyde
66422-84-2 95%
200mg
126.0CNY 2021-07-14
Apollo Scientific
OR018832-1g
4-Benzyloxy-3-chlorobenzaldehyde
66422-84-2 95%
1g
£47.00 2023-09-01
abcr
AB144913-1g
4-(Benzyloxy)-3-chlorobenzaldehyde; 95%
66422-84-2
1g
€75.60 2023-09-17

4-(benzyloxy)-3-chlorobenzaldehyde 関連文献

4-(benzyloxy)-3-chlorobenzaldehydeに関する追加情報

Introduction to 4-(benzyloxy)-3-chlorobenzaldehyde (CAS No. 66422-84-2) and Its Applications in Modern Chemical Biology

4-(benzyloxy)-3-chlorobenzaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 66422-84-2, is a versatile organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and functional properties. This aldehyde derivative, featuring both a benzyl ether group and a chlorobenzaldehyde moiety, serves as a crucial intermediate in the synthesis of various bioactive molecules, including pharmaceuticals and agrochemicals. The compound's dual functionality makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics with enhanced efficacy and selectivity.

The structural features of 4-(benzyloxy)-3-chlorobenzaldehyde contribute to its broad utility in synthetic chemistry. The presence of the chloro substituent at the third position of the benzene ring enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions, while the benzyloxy group introduces hydrophilicity and stability. These characteristics make it an ideal candidate for constructing complex molecules through cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in modern drug discovery.

In recent years, 4-(benzyloxy)-3-chlorobenzaldehyde has been extensively explored in the development of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its potential in modulating enzyme activity by serving as a precursor for peptidomimetics and kinase inhibitors. The compound's ability to undergo selective functionalization allows researchers to fine-tune its pharmacophoric properties, leading to the discovery of novel compounds with improved pharmacokinetic profiles.

One notable application of 4-(benzyloxy)-3-chlorobenzaldehyde is in the synthesis of fluorescent probes for cellular imaging. The aldehyde group can be readily conjugated with fluorophores or bioactive peptides, enabling the development of tools for studying protein-protein interactions and metabolic pathways. Recent advancements in this area have leveraged 4-(benzyloxy)-3-chlorobenzaldehyde to create highly sensitive biosensors that can detect subtle changes in cellular environments, offering new insights into disease mechanisms.

The compound's role in drug development has been further highlighted by its incorporation into libraries for high-throughput screening (HTS). By serving as a key building block, 4-(benzyloxy)-3-chlorobenzaldehyde enables the rapid assembly of diverse chemical scaffolds, accelerating the identification of lead compounds for therapeutic intervention. Its stability under various reaction conditions and compatibility with green chemistry principles also align with contemporary trends toward sustainable drug synthesis.

Moreover, 4-(benzyloxy)-3-chlorobenzaldehyde has found utility in materials science, particularly in the design of organic electronic materials. Its aromatic structure and electron-withdrawing groups make it a suitable candidate for synthesizing conductive polymers and organic semiconductors. Researchers have utilized derivatives of this compound to enhance charge transport properties in organic light-emitting diodes (OLEDs) and photovoltaic devices, contributing to advancements in energy-efficient technologies.

The synthesis of 4-(benzyloxy)-3-chlorobenzaldehyde typically involves multi-step organic transformations starting from commercially available precursors. Common synthetic routes include chlorination followed by etherification or vice versa, depending on the desired regioselectivity. Advances in catalytic methods have enabled more efficient and scalable production processes, reducing waste and improving yields. These innovations underscore the growing importance of sustainable synthetic strategies in industrial applications.

Recent research has also explored the pharmacological potential of 4-(benzyloxy)-3-chlorobenzaldehyde derivatives in treating neurological disorders. Structural analogs have been investigated for their ability to modulate neurotransmitter receptors, offering promising leads for therapies targeting conditions such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its appeal as a drug candidate.

In conclusion, 4-(benzyloxy)-3-chlorobenzaldehyde (CAS No. 66422-84-2) is a multifaceted compound with far-reaching implications across chemical biology and materials science. Its unique structural attributes enable diverse applications, from pharmaceutical development to advanced materials engineering. As research continues to uncover new synthetic methodologies and biological functions, this compound is poised to remain at the forefront of innovation in both academic and industrial settings.

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